(1S*,5R*)-3-{[4-(dimethylamino)phenyl]acetyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of diazabicyclo[3.3.1]nonane derivatives, closely related to the target compound, involves conformational reorganization influenced by solvent polarity, pH changes, or complexation. These compounds can be embedded in liposomal membranes, serving as molecular switches for stimulus-sensitive liposomal containers (Veremeeva et al., 2019).
Molecular Structure Analysis
Structural and conformational studies of similar derivatives, like 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, reveal that these compounds generally adopt a chair-chair conformation with equatorial N-substituents, as determined by NMR spectroscopy and X-ray diffraction (Fernández et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of these compounds varies depending on their structural configuration. They are capable of undergoing various chemical reactions, influenced by their stereochemistry and functional groups. For instance, their ability to be embedded in liposomal membranes suggests a high degree of chemical versatility (Veremeeva et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and boiling point, are likely influenced by their molecular structure. The chair-chair conformation and the presence of dimethylamino groups may affect their physical state and interaction with solvents (Fernández et al., 1995).
Chemical Properties Analysis
Chemically, these diazabicyclo[3.3.1]nonane derivatives exhibit properties like conformational reorganization under varying conditions. This suggests potential applications in areas where stimulus-responsive materials are valuable. Their ability to integrate into lipid bilayers further highlights their chemical adaptability and potential for targeted delivery systems (Veremeeva et al., 2019).
properties
IUPAC Name |
(1S,5R)-3-[2-[4-(dimethylamino)phenyl]acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-4-11-23-18-10-7-16(20(23)25)13-22(14-18)19(24)12-15-5-8-17(9-6-15)21(2)3/h5-6,8-9,16,18H,4,7,10-14H2,1-3H3/t16-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWIMKJNBBEPRR-FUHWJXTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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